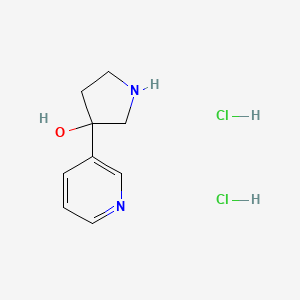

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride

Description

Properties

IUPAC Name |

3-pyridin-3-ylpyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c12-9(3-5-11-7-9)8-2-1-4-10-6-8;;/h1-2,4,6,11-12H,3,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZJRCPQVGQPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CN=CC=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003560-80-2 | |

| Record name | 3-(pyridin-3-yl)pyrrolidin-3-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

A cornerstone of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions offer a robust pathway for constructing carbon-carbon bonds between pyrrolidine and pyridine moieties. As detailed in, analogous compounds such as (R)-3-((E)-2-(pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine are synthesized via Suzuki-Miyaura or Stille couplings. For 3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride , a modified approach involves:

Synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate :

- The Wittig reaction of tert-butyl 3-formylpyrrolidine-1-carboxylate with methylenetriphenylphosphorane generates the vinyl intermediate. However, this route risks racemization, necessitating stereoselective alternatives such as asymmetric hydrogenation or enzymatic resolution.

- Example: tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate is obtained in >95% enantiomeric excess (ee) using chiral ligands in palladium-mediated processes.

Coupling with 3-bromopyridine :

Deprotection and hydroxylation :

Alkylation and Reduction Strategies

Alternative routes leverage alkylation followed by ketone reduction to install the pyridin-3-yl and hydroxyl groups. Key steps include:

Formation of 3-(pyridin-3-yl)pyrrolidin-3-one :

Stereoselective reduction :

Reductive Amination and Cyclization Methods

Cyclization strategies exploit intramolecular reactions to form the pyrrolidine ring while introducing substituents:

Mannich cyclization :

Michael addition-cyclization :

Salt Formation and Purification Techniques

The final dihydrochloride salt is prepared via protonation of the free base:

Salt formation :

Purification :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Palladium coupling | 75–80 | 98 | High (R-config) | Industrial |

| Alkylation-reduction | 70–85 | 95 | Moderate | Lab-scale |

| Reductive amination | 50–65 | 90 | Low | Pilot-scale |

Key observations :

- Palladium-mediated routes offer superior stereocontrol but require expensive catalysts.

- Alkylation-reduction balances cost and efficiency, making it suitable for intermediate-scale synthesis.

- Reductive amination, while operationally simple, suffers from lower yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield more saturated compounds .

Scientific Research Applications

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is studied for its potential biological activity and its interactions with various biological targets.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-pyridin-3-ylpyrrolidin-3-ol dihydrochloride with key analogs based on molecular structure, synthesis, and applications. Data are derived from the evidence provided.

Key Structural and Functional Differences

Backbone Variations: The target compound’s pyrrolidine ring is substituted with a pyridin-3-yl group and a hydroxyl group, distinguishing it from analogs like (3R)-pyrrolidin-3-ol hydrochloride, which lacks the pyridine moiety .

Synthetic Routes :

- Compounds like 13a and 13b () are synthesized via coupling reactions (e.g., propionic acid derivatives with prolyl-pyrrolidine), followed by flash chromatography . The target compound may follow similar protocols but with pyridin-3-ylpropionic acid as a precursor.

Pharmacological Relevance: The pyridine-pyrrolidine scaffold is prevalent in CNS drugs (e.g., levocetirizine in ). However, the hydroxyl group in the target compound may enhance solubility compared to non-polar analogs like 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride . The tert-butyl group in 13a improves metabolic stability, a feature absent in the target compound but critical for protease inhibitors .

Stereochemical Considerations :

- (3R)-pyrrolidin-3-ol hydrochloride () highlights the importance of chirality in receptor binding, suggesting that the target compound’s stereochemistry (if chiral) could influence potency, as seen in levocetirizine’s enantiomer-specific activity .

Biological Activity

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine pyridine and pyrrolidine moieties. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and research findings.

The compound is characterized by the following structural formula:

It exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and potential pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. This interaction can modulate various biochemical pathways, leading to therapeutic effects. Key mechanisms include:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies have reported that it can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory diseases .

- Neuroprotective Properties : Its structural similarity to known neuroprotective agents suggests a role in protecting neuronal cells from damage, making it a candidate for treating neurodegenerative disorders.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These investigations reveal insights into its pharmacological profile:

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions between pyridine derivatives and pyrrolidine derivatives under controlled conditions. The following general synthetic route is commonly used:

- Starting Materials : Pyridine derivative + Pyrrolidine derivative.

- Reaction Conditions : Conducted in a suitable solvent with a base at elevated temperatures.

- Purification : The product is isolated through crystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with pyrrolidine precursors, followed by hydrochlorination. Key steps include:

- Reagent selection : Use of ethanol or methanol as solvents to enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridinyl group to the pyrrolidine ring .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and avoid decomposition .

- Purification : Column chromatography or recrystallization to isolate the dihydrochloride salt. Purity is confirmed via HPLC (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the hydroxyl proton on the pyrrolidine ring appears as a broad singlet (~δ 4.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 215.12) .

- X-ray crystallography : Resolves stereochemistry and salt formation (e.g., dihydrochloride counterions in the crystal lattice) .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data for this compound derivatives?

- Methodological Answer :

- Dose-response reevaluation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .

- Structural analogs : Compare activity of enantiomers (e.g., (3S,5R) vs. (3R,5S)) to isolate stereospecific effects .

- Target validation : Use CRISPR knockdown or competitive binding assays (e.g., with radiolabeled ligands) to confirm receptor specificity .

- Example Data Contradiction : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry in the pyrrolidine ring (>90% ee) .

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with chiral auxiliaries to favor desired enantiomers .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .

Mechanistic and Application-Oriented Questions

Q. What reaction mechanisms govern the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via LC-MS. Hydrolysis of the hydroxyl group or ring-opening may occur at >48 hours .

- Computational modeling : DFT calculations predict protonation states of the pyridine nitrogen, influencing solubility and reactivity .

Q. How is this compound utilized in developing CNS-targeted therapeutics?

- Methodological Answer :

- Blood-brain barrier (BBB) penetration : LogP values (~1.5) and polar surface area (<70 Ų) are optimized via prodrug strategies (e.g., esterification of the hydroxyl group) .

- In vivo models : Administer in rodent neuroinflammation models and quantify brain tissue concentrations via microdialysis .

Data Analysis and Optimization Questions

Q. What analytical techniques resolve overlapping signals in NMR spectra of this compound?

- Methodological Answer :

- 2D NMR : HSQC and HMBC correlate ambiguous protons with adjacent carbons (e.g., distinguishing pyrrolidine vs. pyridine protons) .

- Deuterium exchange : Treat the sample with D₂O to identify exchangeable protons (e.g., hydroxyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.